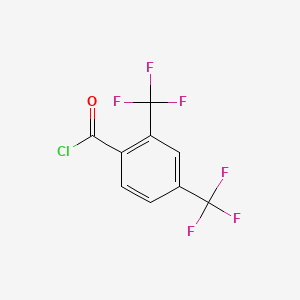

2,4-Bis(trifluoromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O/c10-7(17)5-2-1-4(8(11,12)13)3-6(5)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXHEDOCQVTEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371145 | |

| Record name | 2,4-Bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53130-43-1 | |

| Record name | 2,4-Bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53130-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzoyl chloride is a significant fluorinated organic compound with the Chemical Abstracts Service (CAS) number 53130-43-1 .[1][2] This compound is a derivative of benzoyl chloride, featuring two trifluoromethyl (-CF3) groups at the 2 and 4 positions of the benzene ring.[1] The presence of these electron-withdrawing trifluoromethyl groups imparts unique chemical properties, making it a valuable reagent and building block in various fields, particularly in organic synthesis and drug discovery.[3]

This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a special focus on its relevance to the pharmaceutical industry.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, application in reactions, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 53130-43-1 | [1][2] |

| Molecular Formula | C₉H₃ClF₆O | [1] |

| Molecular Weight | 276.56 g/mol | [1] |

| Boiling Point | 191-193 °C | |

| Appearance | Light red liquid | [4] |

| Odor | Pungent | [5] |

| InChI | InChI=1S/C9H3ClF6O/c10-7(17)5-2-1-4(8(11,12)13)3-6(5)9(14,15)16/h1-3H | [1] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | [1] |

Proton nuclear magnetic resonance (¹H NMR) spectral analysis of this compound shows characteristic signals for the aromatic protons in the region of 7.3-8.3 ppm. The proton at the 6-position, which is ortho to the acyl chloride group, is expected to be the most downfield due to the deshielding effects of the adjacent carbonyl and trifluoromethyl groups.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported, including:

-

Direct Fluorination: This method involves the introduction of trifluoromethyl groups onto the benzoyl chloride backbone using fluorinating agents like sulfur tetrafluoride.[1]

-

Electrophilic Aromatic Substitution: Trifluoromethyl groups can be introduced onto a benzene ring through electrophilic aromatic substitution reactions with suitable trifluoromethylating agents.[1]

-

Reaction with Trifluoroacetic Anhydride: Benzoyl chloride can react with trifluoroacetic anhydride under specific conditions to yield the desired product.[1]

-

Oxidation of 2,4-Bis(trifluoromethyl)benzaldehyde: This approach starts with the oxidation of 2,4-bis(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid, which is then converted to the acid chloride.[1]

Illustrative Experimental Protocol: Oxidation and Chlorination

Below is a generalized experimental protocol for the synthesis of this compound from 2,4-bis(trifluoromethyl)benzaldehyde.

Step 1: Oxidation of 2,4-Bis(trifluoromethyl)benzaldehyde

-

Dissolve 2,4-bis(trifluoromethyl)benzaldehyde in a suitable solvent such as acetic acid.

-

Slowly add an oxidizing agent, for instance, potassium permanganate or chromium trioxide, to the solution while maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work up the reaction mixture by quenching the excess oxidizing agent and extracting the carboxylic acid product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-bis(trifluoromethyl)benzoic acid.

Step 2: Conversion to this compound

-

To the crude 2,4-bis(trifluoromethyl)benzoic acid, add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture under reflux for a few hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).

-

After the reaction is complete, remove the excess chlorinating agent by distillation under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is characteristic of acyl chlorides. The chlorine atom is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.

Key Chemical Reactions

-

Nucleophilic Substitution: It readily reacts with nucleophiles. For example, with alcohols, it forms esters, and with amines, it forms amides.

-

Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Applications

This compound is a versatile intermediate with applications in several areas:

-

Pharmaceuticals and Agrochemicals: It serves as a crucial building block in the synthesis of complex organic molecules with potential biological activity.[1] The trifluoromethyl groups can enhance properties like metabolic stability and lipophilicity, which are important for drug candidates.[3]

-

Fluorinated Polymers: Its unique electronic properties are utilized in the development of specialty fluorinated polymers and materials.[1]

-

Proteomics and Peptide Research: It is used as a derivatizing agent for proteins and peptides.[1] The reaction with primary amines in proteins allows for enhanced identification and separation in techniques like mass spectrometry and HPLC.[1]

Role in protein derivatization for enhanced analysis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard | Description |

| Corrosivity | Causes severe skin burns and eye damage.[4][6] |

| Reactivity with Water | Reacts with water, liberating toxic gas.[4] |

| Inhalation | May be harmful if inhaled, causing respiratory irritation.[7] |

| Ingestion | May be harmful if swallowed.[7] |

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Keep away from water and moist air.[4]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[4]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

References

- 1. Buy this compound | 53130-43-1 [smolecule.com]

- 2. This compound | 53130-43-1 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzoyl Chloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Bis(trifluoromethyl)benzoyl chloride, a fluorinated organic compound of significant interest in medicinal chemistry, materials science, and analytical applications. The document details the physicochemical properties, synthesis methodologies, and key applications of this reagent, with a particular focus on its role in the development of pharmacologically active agents and as a derivatizing agent for analytical purposes. Experimental protocols and diagrammatic representations of relevant chemical and biological pathways are included to support researchers and professionals in the field of drug development.

Introduction

This compound is an acyl chloride characterized by a benzene ring substituted with two trifluoromethyl (-CF₃) groups and a benzoyl chloride moiety. The presence of the trifluoromethyl groups imparts unique properties to the molecule, including high electrophilicity of the carbonyl carbon, increased lipophilicity, and enhanced metabolic stability in resulting derivatives. These characteristics make it a valuable building block in organic synthesis, particularly for the introduction of the 2,4-bis(trifluoromethyl)phenyl moiety into target molecules. In drug design, the incorporation of trifluoromethyl groups is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, its reactivity as an acyl chloride allows for its use as a derivatizing agent to enhance the detection and separation of analytes in chromatographic techniques.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 276.56 g/mol | [1] |

| Molecular Formula | C₉H₃ClF₆O | [1] |

| CAS Number | 53130-43-1 | [1] |

| Boiling Point | 191 - 193 °C | [1] |

| Density | 1.512 g/cm³ at 25°C | [1] |

| Refractive Index | 1.4323 - 1.4327 at 20°C | [1] |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Reacts with water; soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale preparation involves the conversion of the corresponding carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

General Experimental Protocol: Chlorination of 2,4-Bis(trifluoromethyl)benzoic Acid

This protocol describes a general method for the synthesis of this compound from 2,4-Bis(trifluoromethyl)benzoic acid.

Materials:

-

2,4-Bis(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Bis(trifluoromethyl)benzoic acid (1 equivalent).

-

Add an anhydrous solvent such as toluene or dichloromethane.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess solvent and unreacted chlorinating agent under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive gases (HCl and SO₂ or CO/CO₂).

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

Intermediate in Pharmaceutical Synthesis

The 2,4-bis(trifluoromethyl)phenyl moiety is a key structural feature in some pharmacologically active molecules. While direct synthesis examples using this compound are not as prevalent in public literature as its isomers, the analogous 2,5-bis(trifluoromethyl)phenyl group is present in the drug Dutasteride. Dutasteride is a potent inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] This inhibition is the basis for its use in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[2][3]

The synthesis of Dutasteride involves the amidation of a steroid carboxylic acid derivative with 2,5-bis(trifluoromethyl)aniline.[4] While this specific synthesis does not directly use the benzoyl chloride, the general principle of forming an amide bond with a bis(trifluoromethyl)phenyl group is a key step that highlights the importance of this class of reagents.

Signaling Pathway of 5α-Reductase Inhibition

The mechanism of action of 5α-reductase inhibitors like Dutasteride provides a clear example of a signaling pathway relevant to drug development professionals. By inhibiting 5α-reductase, the production of DHT is significantly reduced.[2][3] DHT is a key signaling molecule that binds to androgen receptors in target tissues like the prostate gland and hair follicles, leading to gene transcription that promotes cell growth and differentiation.[5] Reduced DHT levels lead to a decrease in the androgenic signaling, resulting in the shrinkage of the prostate gland and a reduction in hair loss.[2][6]

Caption: Mechanism of action of 5-alpha-reductase inhibitors like Dutasteride.

Derivatizing Agent in Analytical Chemistry

This compound is an effective derivatizing agent for primary and secondary amines, phenols, and other nucleophilic compounds in analytical applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The derivatization reaction, often a Schotten-Baumann reaction, converts polar and non-volatile analytes into less polar, more volatile, and more easily detectable derivatives. The trifluoromethyl groups enhance the electron-capturing properties of the derivative, making it particularly suitable for electron capture detection (ECD) in GC.

General Experimental Protocol: Derivatization of Amines for HPLC Analysis

This protocol outlines a general procedure for the derivatization of amine-containing analytes using a benzoyl chloride reagent for subsequent HPLC analysis.

Materials:

-

Analyte solution (in a suitable solvent)

-

This compound solution (e.g., 2% in acetonitrile)

-

Aqueous buffer solution (e.g., 100 mM sodium carbonate, pH ~10-11)

-

Quenching solution (e.g., a solution of a primary amine like glycine or acidic solution)

-

Extraction solvent (e.g., ethyl acetate or hexane)

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Procedure:

-

To a microcentrifuge tube, add a known volume of the analyte solution.

-

Add the aqueous buffer solution to adjust the pH to be basic.

-

Add the this compound solution.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and reaction.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 10-30 minutes).

-

Add the quenching solution to react with the excess benzoyl chloride.

-

Add the extraction solvent and vortex to extract the derivatized analyte into the organic phase.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for HPLC injection.

Caption: General workflow for the derivatization of amines for HPLC analysis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts exothermically with water and other protic solvents to release hydrogen chloride gas. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile reagent with important applications in both synthetic and analytical chemistry. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it a valuable tool for medicinal chemists seeking to enhance the properties of drug candidates. Furthermore, its utility as a derivatizing agent provides a robust method for the analysis of a wide range of compounds. This guide has provided an overview of its properties, synthesis, and applications, along with practical experimental outlines and conceptual diagrams to aid researchers in its effective utilization.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. What is the mechanism of Dutasteride? [synapse.patsnap.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. CN102382165B - Preparation method of dutasteride - Google Patents [patents.google.com]

- 5. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Bis(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzoyl chloride is a fluorinated organic compound with the molecular formula C₉H₃ClF₆O.[1] It is characterized by a benzoyl chloride core with two trifluoromethyl groups substituted at the 2 and 4 positions of the benzene ring.[1] These trifluoromethyl groups impart significant steric and electronic effects, influencing the molecule's reactivity and physical properties.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals and is also utilized in material science for developing fluorinated polymers.[1] Due to its reactive acyl chloride group, it is a valuable reagent for acylation and other substitution reactions in laboratory settings.[1] The presence of fluorine atoms results in a high density compared to non-fluorinated analogues.[1] The compound is a colorless liquid under standard conditions and is known to be corrosive and water-reactive, necessitating careful handling and storage in a moisture-free environment.[1]

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. These values are critical for its application in synthesis, reaction design, and safety protocols.

| Property | Value | Conditions |

| Molecular Formula | C₉H₃ClF₆O | - |

| Molecular Weight | 276.56 g/mol | - |

| Appearance | Colorless liquid | Standard laboratory conditions |

| Density | 1.512 g/cm³ | 25°C |

| Boiling Point | 191-193°C | Standard atmospheric pressure |

| Refractive Index | 1.4323 - 1.4327 | 20°C (Sodium D-line, 589 nm) |

| Solubility | Insoluble and reactive in water; Soluble in various organic solvents | - |

Data compiled from Smolecule.[1]

Detailed Physical Characteristics

Molecular Structure and Weight

The molecular structure consists of a central benzene ring attached to an acyl chloride group (-COCl) and two trifluoromethyl (-CF₃) groups at positions 2 and 4. The molecular weight of this compound is approximately 276.56 g/mol .[1]

Density and Refractive Index

The density of this compound is reported to be 1.512 g/cm³ at 25°C.[1] This relatively high density is a characteristic feature of fluorinated organic compounds. The refractive index, a measure of how light propagates through the substance, ranges from 1.4323 to 1.4327 at 20°C.[1]

Boiling Point

The boiling point has been experimentally determined to be in the range of 191-193°C at standard atmospheric pressure.[1] Some sources indicate a broader range of 179-193°C, which may be attributed to variations in measurement conditions and sample purity.[1]

Solubility Profile

This compound is characterized by its hydrophobic nature, making it insoluble in water.[1] Furthermore, it reacts vigorously with water in a hydrolysis reaction to yield the corresponding carboxylic acid and hydrogen chloride.[1] This reactivity necessitates that the compound be handled under anhydrous conditions.[1]

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory techniques. Below are detailed methodologies for these key experiments.

1. Determination of Boiling Point by Distillation

-

Objective: To determine the temperature at which the liquid transitions to a vapor at a given pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Methodology:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated. The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the first drop of distillate is collected in the receiving flask.

-

The recorded temperature range, from the first to the last drop of distillate, is reported as the boiling point range. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure if necessary.

-

2. Measurement of Density using a Pycnometer

-

Objective: To accurately determine the mass per unit volume of the liquid.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant-temperature water bath.

-

Methodology:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m₂).

-

The pycnometer is emptied, dried, and then filled with the sample of this compound.

-

The sample-filled pycnometer is brought to the same constant temperature in the water bath, the liquid level is adjusted, and it is weighed again (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

3. Determination of Refractive Index using an Abbe Refractometer

-

Objective: To measure the extent to which light is bent when it passes through the liquid sample.

-

Apparatus: Abbe refractometer, constant-temperature water circulator, and a sodium D-line light source.

-

Methodology:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned and a few drops of the this compound sample are applied to the lower prism.

-

The prisms are closed and the instrument is allowed to equilibrate to a constant temperature (e.g., 20°C) using the water circulator.

-

The light source is turned on, and the adjustment knob is used to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Applications in Experimental Workflows

This compound is employed as a derivatizing agent in proteomics research.[1] It reacts with primary amines in proteins, which can enhance protein identification, improve separation in chromatography, and increase protein stability during analysis.[1]

Caption: Workflow for protein analysis using 2,4-BTFBC as a derivatizing agent.

Chemical Reactivity Overview

As an acyl chloride, this compound undergoes typical reactions of this functional group. This reactivity is central to its utility as a synthetic intermediate.

Caption: Key chemical reactions of this compound.

References

Synthesis of 2,4-Bis(trifluoromethyl)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methods for 2,4-bis(trifluoromethyl)benzoyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document provides a comparative analysis of the available synthetic routes, detailed experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable method for their applications.

Introduction

This compound is a highly reactive acyl chloride valued for the introduction of two trifluoromethyl groups onto a benzene ring. These trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and biological activity of target molecules. This guide focuses on the most common and practical laboratory-scale synthesis methods for this important building block.

Core Synthesis Methods

The primary and most direct method for the synthesis of this compound is the chlorination of 2,4-bis(trifluoromethyl)benzoic acid. An alternative, though less direct, route involves the oxidation of 2,4-bis(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid, which is then converted to the acid chloride.

Method 1: Chlorination of 2,4-Bis(trifluoromethyl)benzoic Acid

This is the most widely employed method due to its efficiency and the commercial availability of the starting carboxylic acid. The conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction Pathway:

An In-depth Technical Guide to Electrophilic Aromatic Substitution for Trifluoromethylation

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This powerful functional group can dramatically alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[3][4][5][6][7] Electrophilic aromatic substitution (EAS) represents a direct and appealing strategy for forging C-CF₃ bonds. This guide provides a comprehensive overview of the core principles, leading reagents, and practical applications of this pivotal transformation.

Core Concepts and Mechanism

Electrophilic aromatic trifluoromethylation involves the substitution of a hydrogen atom on an aromatic ring with an electrophilic trifluoromethyl species, often denoted formally as "CF₃⁺". The general mechanism proceeds through a canonical EAS pathway, which involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation restores aromaticity, yielding the trifluoromethylated product.

However, the generation and delivery of a "CF₃⁺" equivalent is non-trivial due to the high electronegativity of the fluorine atoms. Modern electrophilic trifluoromethylating reagents are sophisticated molecules designed to act as effective CF₃ group donors.[1][8] While the reaction is termed "electrophilic," mechanistic studies suggest that for many reagents, the process can also involve single-electron transfer (SET) pathways, leading to the formation of a trifluoromethyl radical (CF₃•) as the key reactive intermediate.[6][8][9][10] The operative pathway often depends on the specific reagent, substrate, and reaction conditions.

Caption: Generalized mechanism for electrophilic aromatic trifluoromethylation.

Key Electrophilic Trifluoromethylating Reagents

A variety of stable and reactive electrophilic trifluoromethylating agents have been developed, with hypervalent iodine compounds and sulfonium salts being the most prominent.[11][12]

Hypervalent Iodine Reagents (Togni Reagents)

Developed by Antonio Togni and his group, these hypervalent iodine(III)-CF₃ reagents have become indispensable tools for electrophilic trifluoromethylation.[1][2][13] They are valued for their high reactivity, broad functional group tolerance, and the ability to operate under mild conditions.[6][13][14] The two most common are Togni Reagent I and Togni Reagent II.[15][16][17]

-

Togni Reagent I: A more reactive, acyclic reagent.

-

Togni Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one): A cyclic, more stable, and widely used reagent.[14][16] It can trifluoromethylate a diverse range of nucleophiles, including phenols, alcohols, thiols, and unactivated olefins (often under copper catalysis).[10][14][16]

These reagents can participate in both electrophilic and radical pathways, with the mechanism often influenced by additives and reaction conditions.[6][18]

Sulfonium Salts (Umemoto and Yagupolskii Reagents)

Historically, sulfonium salts were among the first effective electrophilic trifluoromethylating agents.[1][2]

-

Yagupolskii's Reagents: In 1984, Yagupolskii and co-workers reported that S-(trifluoromethyl)diarylsulfonium salts could effectively trifluoromethylate thiophenolates, marking a significant breakthrough in the field.[1][2]

-

Umemoto's Reagents: Developed by Teruo Umemoto, these S-(trifluoromethyl)dibenzothiophenium salts are highly effective, thermally stable, and commercially available reagents.[2][10][19][20] Their reactivity can be tuned by altering the substituents on the dibenzothiophene core. For instance, electron-withdrawing groups enhance their electrophilicity.[5] Umemoto's reagents are effective for the trifluoromethylation of a wide array of nucleophiles, including electron-rich aromatics, silyl enol ethers, and β-ketoesters.[2][19][20]

Other Notable Reagents

-

Shibata's Reagents: These are trifluoromethylsulfoximinium salt-based reagents that serve as effective electrophilic CF₃ sources.[1][8]

-

Trifluoromethyl Thianthrenium Triflate (TT-CF₃⁺OTf⁻): A more recently developed sulfonium-based reagent that is easily prepared and can engage in electrophilic, radical, and even nucleophilic trifluoromethylation pathways.[21]

References

- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 7. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Togni Reagent II - Enamine [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. Togni reagent II - Wikipedia [en.wikipedia.org]

- 17. Togni reagent - Enamine [enamine.net]

- 18. benchchem.com [benchchem.com]

- 19. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Umemoto Reagent I - Enamine [enamine.net]

- 21. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 2,4-bis(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide on the Stability and Storage of 2,4-Bis(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₉H₃ClF₆O, CAS No: 53130-43-1) is a highly reactive organofluorine compound widely utilized as a building block in organic synthesis. Its utility is prominent in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.[1] The two trifluoromethyl groups significantly influence the molecule's reactivity and physicochemical properties. However, the presence of the acyl chloride functional group renders the molecule highly susceptible to degradation, particularly through hydrolysis. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and proposed methodologies for assessing the stability of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling and storage requirements.

| Property | Value | Reference |

| Molecular Formula | C₉H₃ClF₆O | [1] |

| Molecular Weight | 276.57 g/mol | [1] |

| Appearance | Colorless to light red liquid | [2] |

| Boiling Point | 191-193 °C | [1] |

| Density | Approx. 1.5 g/mL at 25 °C | [3] |

| Reactivity | Highly reactive with water and other nucleophiles | [4] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by its high reactivity towards nucleophiles, especially water.

Hydrolysis

The most significant degradation pathway is hydrolysis. The compound is extremely sensitive to moisture and reacts rapidly, often described as instantaneously, with water to yield 2,4-bis(trifluoromethyl)benzoic acid and corrosive hydrogen chloride (HCl) gas.[5] This reaction is exothermic and vigorous. The degradation pathway is illustrated below.

Thermal and Photolytic Stability

While primarily sensitive to moisture, exposure to high temperatures should be avoided as it can accelerate degradation and lead to the formation of explosive mixtures with air upon intense heating.[6][7] Information on specific photolytic degradation is limited, but as a general precaution for reactive chemicals, storage in light-resistant containers is advisable.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety. Table 2 summarizes the recommended conditions and incompatible materials.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[8] Some suppliers recommend refrigeration (2-8°C).[9] | Minimizes vaporization and slows potential degradation reactions. |

| Atmosphere | Store under an inert, dry atmosphere (e.g., Argon or Nitrogen).[5][10] | Prevents contact with atmospheric moisture, which causes rapid hydrolysis. |

| Container | Keep in the original, tightly sealed container.[5][10] Containers must be carefully resealed after opening.[8] | Prevents moisture ingress and contamination. |

| Ventilation | Store in a well-ventilated area.[2][5] | Safely dissipates any vapors that may escape. |

| Location | Store locked up in a designated corrosives area.[2][11] | Ensures restricted access and proper segregation from incompatible materials. |

| Incompatible Materials | Water/Moisture, Strong Oxidizing Agents, Strong Reducing Agents, Strong Bases, Alcohols, Amines.[2] | Reacts vigorously with these substances, leading to degradation and potentially hazardous conditions. |

The logical workflow for handling and storage is depicted in the diagram below.

Experimental Protocols for Stability Assessment

Due to the absence of published, validated stability-indicating methods specifically for this compound, the following protocols are proposed based on established guidelines for reactive acyl chlorides.

Proposed Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[12] The goal is to achieve 5-20% degradation of the active substance.[12]

5.1.1 Stock Solution Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent such as anhydrous acetonitrile (e.g., 1 mg/mL). All glassware must be scrupulously dried.

5.1.2 Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl in 50% aqueous acetonitrile. Incubate at 60°C and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Due to the extreme reactivity, this should be conducted under milder conditions. Treat the stock solution with 0.01 M NaOH in 50% aqueous acetonitrile at room temperature. Sample at very short intervals (e.g., 0, 5, 15, 30, 60 minutes).

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide in acetonitrile. Keep at room temperature for up to 7 days, protected from light, and sample at regular intervals.[12]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution under reflux. Sample and analyze.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

5.1.3 Sample Analysis: All stressed samples should be neutralized (if necessary) and diluted with the mobile phase to a suitable concentration before analysis by a stability-indicating analytical method, as described below.

Proposed Stability-Indicating Analytical Method

Direct analysis of acyl chlorides by reversed-phase HPLC is challenging due to their on-column reactivity with aqueous mobile phases. A pre-column derivatization approach is therefore recommended.[4][6]

5.2.1 Principle: The acyl chloride is reacted with a derivatizing agent to form a stable, chromophoric product that can be easily analyzed by HPLC-UV. 2-Nitrophenylhydrazine is a suitable reagent as it reacts with the acyl chloride to produce a derivative with strong UV absorbance at higher wavelengths (e.g., ~395 nm), minimizing interference from many drug substances or intermediates.[4][6]

5.2.2 Derivatization Protocol:

-

To 1.0 mL of the sample solution (in anhydrous acetonitrile), add 1.0 mL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

-

Vortex the mixture and allow it to react at room temperature for 30 minutes.[6]

-

Stop the reaction by adding a suitable quenching agent or by immediate dilution with the mobile phase.

5.2.3 HPLC-UV Conditions (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

-

Gradient: Start at a suitable composition (e.g., 50% B) and increase to a higher percentage (e.g., 95% B) over 20-30 minutes to ensure elution of all components.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Diode Array Detector (DAD) monitoring at the λmax of the derivative (e.g., 395 nm) and also at lower wavelengths to detect other impurities.

-

Column Temperature: 30 °C

5.2.4 Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity (using forced degradation samples), linearity, accuracy, precision, and robustness to prove it is stability-indicating.

Conclusion

This compound is a valuable but highly reactive chemical intermediate. Its stability is critically dependent on the strict exclusion of moisture, with which it reacts rapidly. Adherence to recommended storage conditions—cool, dry, and under an inert atmosphere—is paramount for preserving its quality. For quantitative stability assessment, direct analysis is impractical. A stability-indicating method based on pre-column derivatization followed by HPLC-UV analysis, developed and validated in conjunction with forced degradation studies, provides a robust strategy for researchers and drug development professionals to ensure the integrity of this important reagent.

References

- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar [semanticscholar.org]

- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 53130-43-1 [smolecule.com]

- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. forced degradation products: Topics by Science.gov [science.gov]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Safe Handling of 2,4-Bis(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 2,4-bis(trifluoromethyl)benzoyl chloride (CAS No. 328-98-3), a reactive chemical intermediate used in various synthetic applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is critical for safe handling in a laboratory or manufacturing setting. This document summarizes key data from Safety Data Sheets (SDS) and outlines essential safety protocols.

Hazard Identification and Classification

This compound is a corrosive and water-reactive substance. The primary hazards are severe skin burns and eye damage.[1][2] Contact with water or moisture liberates toxic gas, and the vapors can cause respiratory irritation.[1][3]

GHS Hazard Statements:

-

May cause respiratory irritation.[1]

-

May cause damage to organs through prolonged or repeated exposure.[1]

Signal Word: Danger[3]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for bis(trifluoromethyl)benzoyl chloride isomers. Researchers should treat this data as representative for this compound while exercising caution.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₃ClF₆O | [5] |

| Molecular Weight | 276.56 g/mol | [5] |

| Appearance | Light red liquid | [3] |

| Density | 1.526 g/mL at 25 °C (for 3,5-isomer) | [5] |

| Flash Point | 72 °C / 161.6 °F (closed cup, for 3,5-isomer) | [5] |

| Boiling Point | 177 - 181 °C (for Benzyl chloride) | [4] |

| Refractive Index | n20/D 1.435 (for 3,5-isomer) | [5] |

| Vapor Density | 7.19 (for 4-isomer) | [6] |

Table 2: Toxicological Information

| Endpoint | Classification | Notes | Source |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns. | [1][6] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage; risk of blindness. | [1][6][7] |

| Acute Inhalation Toxicity | Category 3 (for Benzyl chloride) | Toxic if inhaled. | [4] |

| Acute Oral Toxicity | Category 4 (for Benzyl chloride) | Harmful if swallowed. | [4] |

| Specific Target Organ Toxicity | Category 2 (Repeated Exposure) | May cause damage to kidneys and liver. | [1] |

Experimental Protocols: Emergency Procedures

Detailed and immediate response is crucial when dealing with incidents involving this chemical.

3.1 First-Aid Measures

-

General Advice: First aiders must protect themselves. Immediately remove all contaminated clothing.[2][7] Show the Safety Data Sheet to the attending physician.[2]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[2]

-

Skin Contact: Take off immediately all contaminated clothing.[2] Wash off immediately with plenty of water for at least 15 minutes.[1][3] Call a physician immediately.[2]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing has stopped or is difficult, provide artificial respiration.[1][3] Call a POISON CENTER or doctor immediately.[1][4]

-

Ingestion: Rinse mouth with water.[1][2] Do NOT induce vomiting due to the risk of perforation.[1][2][7] Call a physician immediately.[2]

3.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: DO NOT use water. [7][8] The substance is water-reactive and contact liberates toxic gas.[1][3] A violent reaction may occur.[8]

-

Specific Hazards: The substance is combustible.[2] Containers may explode when heated. Vapors are heavier than air and may form explosive mixtures.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.[1][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

3.3 Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate personnel to a safe area. Do not breathe vapors or mists.[2] Avoid contact with the substance.[2] Ensure adequate ventilation.[2] Keep away from heat and sources of ignition.[2]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[2][7][9]

-

Containment and Cleanup: Cover drains.[4] Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[7][8][10] Collect the material and place it into a suitable, labeled container for disposal.[8] Do not use water for cleanup.[10]

Handling, Storage, and Personal Protection

4.1 Safe Handling

-

Wear all required personal protective equipment (PPE).[1]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Keep away from water, moist air, and incompatible materials.[3]

4.2 Storage Conditions

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[1][3]

4.3 Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[8] Eyewash stations and safety showers must be close to the workstation.[1][8]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][9]

-

Skin and Body Protection: Wear appropriate protective gloves (e.g., fluorinated rubber) and chemical-resistant clothing to prevent skin exposure.[1][7][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type ABEK).[1][5]

Visual Safety Protocols

The following diagrams illustrate critical safety workflows for handling this compound.

Caption: Workflow for handling a chemical spill.

Caption: Required Personal Protective Equipment (PPE).

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. stobec.com [stobec.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

The Enhanced Reactivity of Trifluoromethyl-Substituted Benzoyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthesis, properties, and reactivity of benzoyl chlorides bearing trifluoromethyl (CF₃) groups. The trifluoromethyl group is one of the most powerful electron-withdrawing substituents used in organic chemistry, and its incorporation into the benzoyl chloride scaffold dramatically enhances the electrophilicity of the acyl carbon. This heightened reactivity makes these compounds exceptionally useful reagents in organic synthesis, particularly for the acylation of nucleophiles under mild conditions. This document details the electronic effects conferred by the CF₃ group, summarizes key quantitative reactivity data, provides established experimental protocols, and explores the applications of these reagents in medicinal chemistry and drug development.

Introduction

Benzoyl chlorides are versatile acylating agents used extensively in organic synthesis for the formation of esters, amides, and aryl ketones. Their reactivity can be precisely modulated by the introduction of substituents onto the aromatic ring. The trifluoromethyl (CF₃) group is a unique substituent of significant interest in pharmaceutical and materials science.[1] Its profound impact on molecular properties stems from the high electronegativity of fluorine atoms, leading to a strong electron-withdrawing inductive effect (-I).[2]

When appended to a benzoyl chloride, the CF₃ group significantly increases the partial positive charge on the carbonyl carbon, making it a "superelectrophile" and markedly accelerating the rate of nucleophilic acyl substitution.[3] This enhanced reactivity is highly advantageous, often allowing for faster reactions, milder conditions, and higher yields compared to unsubstituted or electron-donating group-substituted benzoyl chlorides. This guide serves as a comprehensive resource on the core principles and practical applications of these potent chemical entities.

Synthesis of Trifluoromethyl-Substituted Benzoyl Chlorides

Trifluoromethyl-substituted benzoyl chlorides can be prepared via several synthetic routes, typically starting from the corresponding benzoic acid or a related precursor.

Common Synthetic Pathways:

-

From Trifluoromethylbenzoic Acid: The most direct method involves the reaction of the corresponding trifluoromethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard and widely used laboratory-scale preparation.

-

From Trichloromethylbenzoyl Chloride: An industrial approach involves the halogen exchange (HALEX) reaction of a trichloromethyl-substituted benzoyl chloride with hydrogen fluoride (HF) in the presence of a halogen transfer catalyst.

-

From Trifluoromethylacetophenone: A specific synthesis for 3-(trifluoromethyl)benzoyl chloride has been reported starting from 3'-(trifluoromethyl)acetophenone, using a combination of sulfur monochloride (S₂Cl₂) and sulfuryl chloride (SO₂Cl₂). A yield of 87% has been reported for this method.

Table 1: Summary of Synthetic Methods

| Starting Material | Reagents | Typical Yield | Reference |

| 3-(Trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) | High | General Method |

| 4-(Trichloromethyl)benzoyl chloride | Hydrogen fluoride (HF), Catalyst | Good (Industrial Scale) | |

| 3'-(Trifluoromethyl)acetophenone | S₂Cl₂, SO₂Cl₂, Pyridine | 87% |

Physicochemical and Spectroscopic Properties

The position of the trifluoromethyl group (ortho, meta, or para) influences the physical properties of the molecule. These compounds are typically liquids at room temperature and are characterized by their high reactivity, particularly towards moisture.

Table 2: Physical Properties of Trifluoromethyl-Substituted Benzoyl Chloride Isomers

| Property | 2-(Trifluoromethyl)benzoyl chloride | 3-(Trifluoromethyl)benzoyl chloride | 4-(Trifluoromethyl)benzoyl chloride |

| CAS Number | 312-94-7[4] | 2251-65-2[5] | 329-15-7[6] |

| Molecular Formula | C₈H₄ClF₃O | C₈H₄ClF₃O | C₈H₄ClF₃O |

| Molecular Weight | 208.56 g/mol [4] | 208.56 g/mol [7] | 208.56 g/mol [6] |

| Boiling Point | - | 184-186 °C / 750 mmHg[7] | 188-190 °C |

| Density | - | 1.383 g/mL at 25 °C[7] | 1.404 g/mL at 25 °C |

| Refractive Index (n20/D) | - | 1.477[7] | 1.476 |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectra are characterized by complex multiplets in the aromatic region (typically δ 7.5-8.3 ppm). The exact chemical shifts and coupling patterns are dependent on the substitution pattern.

-

¹³C NMR: The carbonyl carbon signal appears significantly downfield. The CF₃ carbon typically appears as a quartet due to coupling with the three fluorine atoms.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the acyl chloride is observed in the range of 1770-1815 cm⁻¹. Additional strong bands corresponding to C-F stretching are also present.

Reactivity and Mechanism

The reactivity of benzoyl chlorides is dominated by the nucleophilic acyl substitution mechanism. The presence of a trifluoromethyl group does not change the fundamental mechanism but significantly accelerates its rate.

Electronic Effects of the Trifluoromethyl Group

The CF₃ group exerts a powerful electron-withdrawing effect through sigma bonds (a negative inductive effect, -I). Unlike groups such as nitro (-NO₂) or cyano (-CN), it has no significant resonance effect (-M). This strong -I effect polarizes the C-CF₃ bond and, by extension, the entire benzene ring, withdrawing electron density from the acyl chloride functional group. This results in:

-

Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and thus more susceptible to attack by nucleophiles.

-

Stabilization of the Intermediate: The electron-withdrawing CF₃ group helps to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate formed during nucleophilic attack.

Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon.

Quantitative Reactivity: The Hammett Equation

The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the effect of substituents on the reaction rate.[8]

-

σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. Electron-withdrawing groups have positive σ values.

-

ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects.

The trifluoromethyl group has large, positive Hammett sigma constants, indicating its strong electron-withdrawing nature.

Table 3: Hammett Sigma (σ) Constants for the CF₃ Group

| Constant | Value | Implication |

| σ_meta_ | +0.43[9] | Strong inductive electron withdrawal. |

| σ_para_ | +0.54[9] | Strong inductive electron withdrawal, with minor field/resonance effects. |

| σ⁺para | +0.612[2] | Indicates strong stabilization of adjacent electron-deficient centers. |

Experimental Protocols

Key Experiment: Synthesis of 3-(Trifluoromethyl)benzoyl chloride

This protocol is adapted from a reported synthesis with a high yield.

Materials:

-

3'-(Trifluoromethyl)acetophenone (1.0 mmol)

-

Pyridine (0.15 mmol)

-

Chlorobenzene (0.35 ml)

-

Sulfur monochloride (S₂Cl₂) (2.0 mmol)

-

Sulfuryl chloride (SO₂Cl₂) (1.5 mmol)

Procedure:

-

To a stirred mixture of 3'-(trifluoromethyl)acetophenone, pyridine, and chlorobenzene at room temperature, add sulfur monochloride.

-

Stir the mixture for 2 hours at room temperature.

-

Add sulfuryl chloride dropwise to the reaction mixture.

-

Stir for an additional 30 minutes at room temperature.

-

Heat the mixture to 132 °C and maintain stirring for 15 hours.

-

After cooling, the product can be isolated using standard workup and purification techniques (e.g., distillation). The original report indicated an 87% yield as determined by ¹H NMR analysis.

General Protocol: Acylation of Aniline (Amide Formation)

This protocol describes a general procedure for the acylation of an amine, which can be adapted for various nucleophiles.

Materials:

-

Aniline (or other amine) (1.0 equiv)

-

4-(Trifluoromethyl)benzoyl chloride (1.05 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine or pyridine (1.1 equiv)

Procedure:

-

Dissolve the aniline and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride in DCM to the stirred amine solution dropwise over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates completion.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The trifluoromethyl group is considered a "privileged" moiety in medicinal chemistry. Its inclusion in a molecule can significantly enhance drug-like properties. Trifluoromethyl-substituted benzoyl chlorides are therefore valuable building blocks for synthesizing new chemical entities (NCEs).

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes). This can increase the in vivo half-life of a drug.

-

Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins.

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable electrostatic or dipole-dipole interactions with biological targets, thereby increasing potency.

-

Bioisosterism: The CF₃ group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of steric and electronic properties.

The use of trifluoromethyl-substituted building blocks, including benzoyl chlorides, is a common strategy in the development of drugs for a wide range of therapeutic areas.

Conclusion

Trifluoromethyl-substituted benzoyl chlorides are highly reactive and valuable reagents in organic synthesis. The strong electron-withdrawing nature of the CF₃ group dramatically enhances the electrophilicity of the carbonyl carbon, leading to rapid nucleophilic acyl substitution reactions under mild conditions. This property, combined with the beneficial effects of the CF₃ group on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, establishes these compounds as critical tools for researchers in synthetic chemistry and drug discovery. A thorough understanding of their reactivity and careful handling in experimental setups allows for their efficient and effective use in the synthesis of complex molecular targets.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]

- 5. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. homepages.bluffton.edu [homepages.bluffton.edu]

- 9. Hammett Sigma Constants* [wiredchemist.com]

An In-depth Technical Guide on the Electronic Effects of Trifluoromethyl Groups on Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of trifluoromethyl (CF₃) substituents on the chemical properties and reactivity of benzoyl chloride. The strategic placement of the highly electronegative CF₃ group at the ortho, meta, or para positions of the benzene ring significantly influences the electron density distribution within the molecule, thereby altering its spectroscopic characteristics and reaction kinetics. This document serves as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in research and development.

Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily exerting its influence through a strong negative inductive effect (-I).[1] This effect stems from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and, consequently, the C-C bond connecting the CF₃ group to the aromatic ring. This inductive withdrawal of electron density deactivates the benzene ring, making it less susceptible to electrophilic attack and increasing the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety.

While the inductive effect is dominant, the trifluoromethyl group can also participate in negative hyperconjugation (a type of resonance effect) by accepting electron density from adjacent pi systems into its low-lying σ* C-F orbitals. However, in the context of benzoyl chloride, the inductive effect is the principal determinant of its electronic influence.

Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its influence on the reactivity of a reaction center. The trifluoromethyl group possesses positive Hammett constants, indicating its electron-withdrawing character.

| Parameter | Ortho (σₒ) | Meta (σₘ) | Para (σₚ) |

| σ | - | 0.43 | 0.54 |

| σ⁺ | - | 0.52 | 0.612 |

Note: Ortho substituent constants are often not tabulated due to the additional influence of steric effects.

The larger positive value for the para position (σₚ) compared to the meta position (σₘ) reflects the combined influence of both inductive and resonance effects at the para position, whereas the meta position is primarily influenced by the inductive effect.

Spectroscopic Analysis

The electronic perturbations induced by the trifluoromethyl group are readily observable in the spectroscopic data of trifluoromethyl-substituted benzoyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing nature of the CF₃ group leads to a downfield shift (higher ppm) of the aromatic proton signals compared to unsubstituted benzoyl chloride. This effect is most pronounced for protons ortho and para to the CF₃ group.

¹³C NMR: The carbon atoms of the aromatic ring and the carbonyl carbon experience deshielding, resulting in downfield chemical shifts. The quaternary carbon attached to the CF₃ group exhibits a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR: The chemical shift of the CF₃ group is a sensitive probe of its electronic environment.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| Benzoyl chloride | 7.52 (t, 2H), 7.65 (t, 1H), 8.08 (d, 2H) | 128.8, 130.4, 131.9, 134.9, 168.5 | - |

| 2-(Trifluoromethyl)benzoyl chloride | 7.65-7.85 (m, 4H) | 127.5 (q), 129.0, 131.5, 132.8, 134.2, 165.0 | -60.1 |

| 3-(Trifluoromethyl)benzoyl chloride | 7.71 (t, 1H), 7.95 (d, 1H), 8.32 (d, 1H), 8.36 (s, 1H) | 123.5 (q), 129.8 (q), 130.1, 131.5 (q), 133.8, 137.2, 166.8 | -63.0 |

| 4-(Trifluoromethyl)benzoyl chloride | 7.82 (d, 2H), 8.20 (d, 2H) | 123.8 (q), 126.1 (q), 130.8, 132.5, 135.9, 167.3 | -63.5 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

Infrared (IR) Spectroscopy

The electron-withdrawing trifluoromethyl group increases the double bond character of the carbonyl group in benzoyl chloride. This strengthening of the C=O bond results in a shift of the carbonyl stretching frequency (ν(C=O)) to a higher wavenumber compared to unsubstituted benzoyl chloride.

| Compound | Carbonyl Stretching Frequency (ν(C=O), cm⁻¹) |

| Benzoyl chloride | ~1773 |

| 2-(Trifluoromethyl)benzoyl chloride | ~1785 |

| 3-(Trifluoromethyl)benzoyl chloride | ~1780 |

| 4-(Trifluoromethyl)benzoyl chloride | ~1790 |

Note: The exact frequency can be influenced by the physical state of the sample (e.g., neat, in solution) and the solvent used.

Reactivity

The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in benzoyl chloride, making it more susceptible to nucleophilic attack. This increased reactivity is reflected in the rates of reactions such as hydrolysis and alcoholysis.

Solvolysis Reactions

The rate of solvolysis of benzoyl chlorides is accelerated by the presence of a trifluoromethyl group. The order of reactivity among the isomers is generally para > meta > ortho. The para isomer exhibits the highest reactivity due to the direct electronic communication between the electron-withdrawing CF₃ group and the reaction center through the aromatic system. While the ortho isomer also experiences a strong inductive effect, its reactivity can be attenuated by steric hindrance from the bulky CF₃ group, which can impede the approach of the nucleophile.

| Compound | Relative Rate of Hydrolysis (approximate) |

| Benzoyl chloride | 1 |

| 2-(Trifluoromethyl)benzoyl chloride | >1 |

| 3-(Trifluoromethyl)benzoyl chloride | >>1 |

| 4-(Trifluoromethyl)benzoyl chloride | >>>1 |

Note: Exact rate constants are highly dependent on the reaction conditions (solvent, temperature, etc.). This table provides a qualitative comparison of reactivity.

Experimental Protocols

Synthesis of Trifluoromethyl-Substituted Benzoyl Chlorides

General Procedure:

The synthesis of trifluoromethyl-substituted benzoyl chlorides is typically achieved by reacting the corresponding trifluoromethyl-substituted benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Example Protocol for 4-(Trifluoromethyl)benzoyl chloride:

-

To a solution of 4-(trifluoromethyl)benzoic acid (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene) is added a catalytic amount of DMF.

-

Thionyl chloride (1.1-1.5 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature or heated to reflux for a period of 1-4 hours, or until the evolution of gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(trifluoromethyl)benzoyl chloride.

-

The product can be purified by distillation under reduced pressure.

Kinetic Measurement of Solvolysis

The rate of solvolysis can be monitored by various techniques, including conductometry, titrimetry, or spectroscopy.

Example Protocol using Conductometry:

-

A solution of the trifluoromethyl-substituted benzoyl chloride in a suitable solvent (e.g., aqueous acetone) is prepared.

-

The reaction is initiated by adding a known amount of the benzoyl chloride solution to a thermostated reaction vessel containing the solvent.

-

The change in conductivity of the solution over time is measured using a conductivity meter. The increase in conductivity is proportional to the formation of hydrochloric acid during the hydrolysis reaction.

-

The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity against time.

Visualizations

Electronic Effects of the Trifluoromethyl Group

Caption: Dominant inductive vs. weaker resonance effects of the CF₃ group.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining solvolysis rate constants via conductometry.

General Synthesis of Trifluoromethyl-Benzoyl Chlorides

Caption: General synthetic route to trifluoromethyl-benzoyl chlorides.

References

Spectroscopic and Analytical Profile of Bis(trifluoromethyl)benzoyl Chlorides: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for bis(trifluoromethyl)benzoyl chlorides. Due to the limited availability of public experimental data for 2,4-bis(trifluoromethyl)benzoyl chloride, this document presents predicted mass spectrometry data for this isomer and detailed experimental spectroscopic data (NMR, IR, and MS) for the closely related and commercially available isomer, 3,5-bis(trifluoromethyl)benzoyl chloride, as a representative compound. This guide includes general experimental protocols for spectroscopic analysis and visualizations to aid in understanding the analytical workflow and the structural relationship between these isomers.

Introduction

Substituted benzoyl chlorides are pivotal reagents in organic synthesis, serving as versatile building blocks for the introduction of benzoyl moieties in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of trifluoromethyl groups can significantly alter the chemical and physical properties of these molecules, including their reactivity, lipophilicity, and metabolic stability. This guide focuses on the spectroscopic characterization of bis(trifluoromethyl)benzoyl chlorides, with a specific interest in the 2,4-substituted isomer.

Spectroscopic Data for this compound

Mass Spectrometry (MS) - Predicted Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₃ClF₆O |

| Molecular Weight | 276.57 g/mol |

| Adduct | m/z |

| [M+H]⁺ | 276.98494 |

| [M+Na]⁺ | 298.96688 |

| [M-H]⁻ | 274.97038 |

Spectroscopic Data for 3,5-Bis(trifluoromethyl)benzoyl Chloride (as a Representative Isomer)

To provide a practical reference, this section details the experimental spectroscopic data for the commercially available isomer, 3,5-bis(trifluoromethyl)benzoyl chloride. It is crucial to note that while structurally related, the spectroscopic properties of the 2,4-isomer will differ due to the different substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.45 | s |

| 8.21 | s | |

| ¹³C | 165.8 | s |

| 135.5 | s | |

| 133.2 (q, J = 35.4 Hz) | q | |

| 128.6 (m) | m | |

| 122.9 (q, J = 273.2 Hz) | q |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1780 | Strong | C=O stretch (acid chloride) |

| ~1280 | Strong | C-F stretch |

| ~1140 | Strong | C-F stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 276 | M⁺ | [C₉H₃ClF₆O]⁺ |

| 241 | [M-Cl]⁺ | |

| 213 | [M-Cl-CO]⁺ | |

| 145 | [C₇H₃F₂]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy